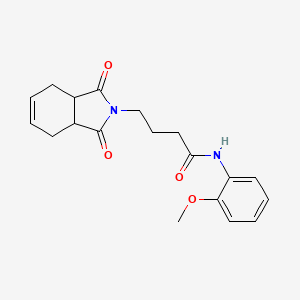![molecular formula C17H13FN2O B5348397 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5348397.png)
1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile is a chemical compound that has gained attention in the scientific research community due to its potential pharmacological properties. This compound is also known as FE-1 and is a derivative of indole, a heterocyclic compound that is widely present in nature. The unique chemical structure of FE-1 makes it a promising candidate for drug development and research. In
Mechanism of Action
The exact mechanism of action of FE-1 is not fully understood. However, it has been proposed that FE-1 exerts its pharmacological effects by modulating various signaling pathways. For example, FE-1 has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes. FE-1 has also been reported to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
FE-1 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that FE-1 can inhibit the proliferation and migration of cancer cells. FE-1 has also been reported to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes in cells subjected to oxidative stress. In addition, FE-1 has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in various cell types.
Advantages and Limitations for Lab Experiments
FE-1 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. FE-1 has also been shown to exhibit potent pharmacological effects at low concentrations, making it an attractive candidate for drug development and research. However, one of the limitations of FE-1 is its poor solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research and development of FE-1. One potential direction is to investigate the efficacy of FE-1 in animal models of various diseases, such as cancer and neurodegenerative disorders. Another direction is to explore the potential of FE-1 as a lead compound for drug development. The synthesis of FE-1 derivatives with improved pharmacological properties could also be an area of future research. Finally, the mechanism of action of FE-1 could be further elucidated to better understand its potential therapeutic applications.
Conclusion:
In conclusion, 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile is a promising compound with potential pharmacological properties. The synthesis method of FE-1 is well-established, and the compound has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. FE-1 exerts its pharmacological effects by modulating various signaling pathways, and it has several advantages for lab experiments. Future research could focus on investigating the efficacy of FE-1 in animal models of various diseases, exploring its potential as a lead compound for drug development, and elucidating its mechanism of action.
Synthesis Methods
FE-1 can be synthesized using a multi-step process starting from 2-fluoroaniline and propargyl bromide. The first step involves the reaction of 2-fluoroaniline with propargyl bromide in the presence of a base to form 2-(2-fluorophenoxy)ethyl propargyl ether. This intermediate is then subjected to a cyclization reaction using a palladium catalyst to form FE-1. The synthesis method of FE-1 is well-established, and the compound can be obtained in good yields.
Scientific Research Applications
FE-1 has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. FE-1 has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. In addition, FE-1 has been reported to induce apoptosis in cancer cells by activating the caspase pathway. FE-1 has also been shown to protect neurons from oxidative stress-induced damage by upregulating antioxidant enzymes.
properties
IUPAC Name |
1-[2-(2-fluorophenoxy)ethyl]indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-15-6-2-4-8-17(15)21-10-9-20-12-13(11-19)14-5-1-3-7-16(14)20/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOXOYGHPHAHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-buten-1-one](/img/structure/B5348314.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5348330.png)
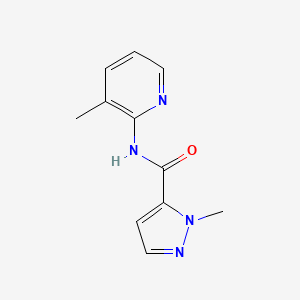
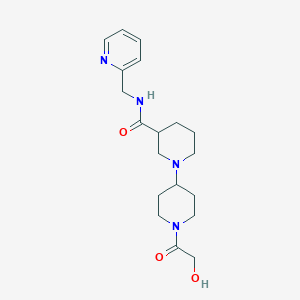

![2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B5348354.png)
![2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile](/img/structure/B5348359.png)
![N-(2-[4-(diethylamino)phenyl]-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-3-methylbenzamide](/img/structure/B5348369.png)
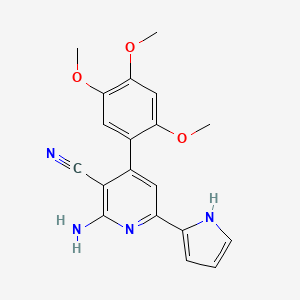
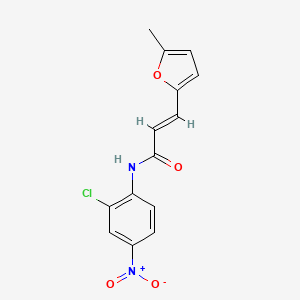
![ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5348390.png)
![6-[2-(4-sec-butoxy-3-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5348402.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide](/img/structure/B5348404.png)
